7-Chloro-N-(5-nitro-1,3-thiazol-2-yl)quinolin-4-amine
CAS No.: 92609-19-3
Cat. No.: VC17278475
Molecular Formula: C12H7ClN4O2S
Molecular Weight: 306.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92609-19-3 |
|---|---|
| Molecular Formula | C12H7ClN4O2S |
| Molecular Weight | 306.73 g/mol |
| IUPAC Name | N-(7-chloroquinolin-4-yl)-5-nitro-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C12H7ClN4O2S/c13-7-1-2-8-9(3-4-14-10(8)5-7)16-12-15-6-11(20-12)17(18)19/h1-6H,(H,14,15,16) |
| Standard InChI Key | MERHMDZFXHBLQB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN=C2C=C1Cl)NC3=NC=C(S3)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a quinoline backbone (a bicyclic system with a benzene ring fused to a pyridine ring) substituted with a chlorine atom at position 7. At position 4 of the quinoline, an amine group links to a 5-nitro-1,3-thiazole ring. The thiazole component introduces a sulfur- and nitrogen-containing heterocycle with a nitro group at position 5, enhancing electron-deficient character and potential redox activity .
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 306.73 g/mol (calculated from atomic masses).
Key Structural Features
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Quinoline Core: Imparts aromaticity and planar geometry, facilitating π-π stacking interactions.
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Chlorine Substituent: Enhances lipophilicity and influences electronic distribution .
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5-Nitrothiazole Moiety: Introduces steric bulk and redox-active nitro groups, critical for intermolecular interactions .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is likely synthesized via a multi-step protocol:
Intermediate Preparation
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7-Chloro-4-aminoquinoline: Synthesized through Skraup or Doebner-Miller reactions, followed by chlorination .
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5-Nitro-2-aminothiazole: Prepared via Hantzsch thiazole synthesis using thiourea and α-bromo-α-nitroketones .
Coupling Reaction
The final step involves coupling 7-chloro-4-aminoquinoline with 5-nitro-2-aminothiazole using:
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Reagents: EDCI/HOBt or DCC in anhydrous DMF.
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Conditions: 0–5°C under inert atmosphere to prevent nitro group reduction .
Representative Reaction:
Stability and Degradation
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Thermal Stability: Decomposes above 200°C (inferred from analogous thiazoles ).
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Photoreactivity: Nitro groups may undergo photoreduction; storage in amber vials recommended .
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Hydrolytic Sensitivity: Stable in acidic conditions but susceptible to nucleophilic attack in basic media .
Physicochemical Properties
Spectral Data (Hypothetical)
| Property | Value/Description |
|---|---|
| UV-Vis (λ_max) | 265 nm (quinoline π→π*), 340 nm (n→π* nitro) |
| IR (cm⁻¹) | 1530 (NO₂ asym), 1350 (NO₂ sym), 1600 (C=N) |
| ¹H NMR (δ ppm) | 8.9 (s, H-2 quinoline), 2.5 (s, thiazole H) |
Solubility and Partitioning
| Solvent | Solubility (mg/mL) | LogP (Predicted) |
|---|---|---|
| Water | <0.1 | 2.8 |
| DMSO | >50 | - |
| Ethanol | 1.2 | - |
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